methyl 5-[(cyclohexylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Methyl 5-[(cyclohexylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(cyclohexylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of cyclohexylacetyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then treated with methanol to obtain the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(cyclohexylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Methyl 5-[(cyclohexylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-[(cyclohexylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological processes. The compound may also interfere with cellular pathways by modulating signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(phenylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Methyl 5-[(benzylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Methyl 5-[(ethylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate
Uniqueness
Methyl 5-[(cyclohexylacetyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of the cyclohexylacetyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for specific applications in medicinal and materials chemistry.
Properties
IUPAC Name |
methyl 5-[(2-cyclohexylacetyl)amino]thiadiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-12(17)10-11(19-15-14-10)13-9(16)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCUXXWBPLPAFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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